molecular formula C6H17Cl2FN2 B1484688 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride CAS No. 2098112-90-2

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride

Cat. No. B1484688
CAS RN: 2098112-90-2
M. Wt: 207.11 g/mol
InChI Key: ANLDQXKTIZOZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride (AMFMBD) is a synthetic, chiral amine compound with a wide range of potential applications in the pharmaceutical and chemical industries. AMFMBD is a highly versatile compound with a unique combination of properties, including high solubility and stability, low toxicity, and a low melting point. This makes it an attractive option for a variety of research and industrial applications.

Scientific Research Applications

Aroma Compounds in Fermented Foods

The compound has been associated with the Ehrlich pathway, where the conversion of parent free amino acids into alcohols through enzymatic deamination, decarboxylation, and reduction is catalyzed by microbial enzymes. This pathway is significant in understanding the formation of aroma compounds in fermented foods, with a focus on chiral analysis to track degradation mechanisms in the Ehrlich reaction. The study by Matheis, Granvogl, and Schieberle provides insight into the enantiomeric distribution of metabolites like 2-methylbutanal and 2-methylbutanol, which are relevant to food chemistry and the flavor industry (Matheis, Granvogl, & Schieberle, 2016).

Antibacterial Agents

Research by Egawa et al. delves into the synthesis and antibacterial activity of various compounds related to 2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride. The study emphasizes the preparation of compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7 and evaluates their in vitro and in vivo antibacterial activities. This research is pivotal for the development of new antibacterial agents and understanding their structure-activity relationships (Egawa et al., 1984).

Synthesis of Fluorinated Compounds

The study by Anderson, Burks, and Harruna explores the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, showcasing a three-step reaction sequence. This research is crucial for the synthesis and characterization of fluorinated compounds, which have numerous applications in the pharmaceutical and chemical industries (Anderson, Burks, & Harruna, 1988).

properties

IUPAC Name

2-fluoro-2-propan-2-ylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FN2.2ClH/c1-5(2)6(7,3-8)4-9;;/h5H,3-4,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDQXKTIZOZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluoro-3-methylbutan-1-amine dihydrochloride

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